1,4-Diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a unique structural arrangement that includes a spiro junction between a diaza ring and a decanone ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The compound is particularly noted for its interaction with receptor interaction protein kinase 1, which plays a crucial role in cellular signaling pathways related to necroptosis, making it a candidate for therapeutic applications in diseases associated with this pathway.
1,4-Diazaspiro[4.5]decan-2-one can be classified as a diazaspiro compound, which belongs to the broader category of spirocyclic compounds. Its molecular formula is , and it is identified by the CAS number 19718-88-8. The compound is synthesized from readily available starting materials through various chemical reactions, making it accessible for research and application in medicinal chemistry.
The synthesis of 1,4-Diazaspiro[4.5]decan-2-one typically involves multi-step processes starting from α-aminoisovaleric acid (L-valine) or other amino acids. One common synthetic route includes:
Recent methodologies highlight the use of "green" synthesis techniques, which utilize aqueous or solventless conditions to promote environmentally friendly chemistry while achieving high yields (up to 99%) without the need for catalysts .
The molecular structure of 1,4-Diazaspiro[4.5]decan-2-one features:
Key data points include:
Spectroscopic data (e.g., NMR and IR) further elucidate the structural characteristics, confirming the presence of functional groups such as carbonyls and amines .
1,4-Diazaspiro[4.5]decan-2-one participates in various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction pathways and products formed .
The primary mechanism of action for 1,4-Diazaspiro[4.5]decan-2-one involves its interaction with receptor interaction protein kinase 1 (RIPK1):
Pharmacokinetic studies have shown that derivatives of this compound exhibit excellent metabolic stability, suggesting favorable profiles for therapeutic applications in diseases where necroptosis is implicated .
Key physical properties include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy reveal detailed insights into the molecular environment surrounding hydrogen atoms within the structure .
1,4-Diazaspiro[4.5]decan-2-one has several notable applications in scientific research:
Spirocyclic compounds feature two or more ring systems sharing a single tetrahedral atom (the spiro atom). In IUPAC nomenclature, the prefix "spiro" indicates this connectivity, followed by square brackets specifying the ring sizes adjacent to the spiro atom. For 1,4-Diazaspiro[4.5]decan-2-one, the name deciphers as follows:
The lactam moiety (cyclic amide) at position 2 introduces planarity and hydrogen-bonding capability, while the spiro architecture confers three-dimensional rigidity. This reduces conformational flexibility, enhancing target selectivity in drug design [5].
Table 1: Core Structural Identifiers of 1,4-Diazaspiro[4.5]decan-2-one
Property | Value |
---|---|
IUPAC Name | 1,4-Diazaspiro[4.5]decan-2-one |
Molecular Formula | C₈H₁₄N₂O |
CAS Registry Number | 19718-88-8 |
Key Functional Groups | Lactam, Tertiary amines |
Ring System | Pyrrolidine-fused cyclohexane |
This compound bridges synthetic utility and bioactivity:
Unlike monocyclic lactams, its spiro structure minimizes off-target interactions due to steric hindrance. This is critical in central nervous system (CNS) drug design, where selectivity mitigates side effects [5].
Spirocyclic chemistry evolved from curiosity to applied science:
Table 2: Historical Milestones in Spirocyclic Compound Research
Year Range | Key Advance | Impact |
---|---|---|
1960s–1970s | First synthetic routes to diazaspirodecanones | Enabled foundational SAR studies |
1980s–1990s | Development of stereoselective spirocyclizations | Supported chiral drug development |
2008 | Patent on spiro lactams for CNS disorders (WO2008092888) | Validated therapeutic potential of spiro scaffolds |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: